1-(2,5-difluorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide
Description
This compound features a methanesulfonamide core linked to a 2,5-difluorophenyl group and a tetrahydrofuran-3-yl-substituted pyrazole. Sulfonamides are widely explored in medicinal chemistry due to their metabolic stability and bioavailability, suggesting applications in drug development, particularly for kinase inhibitors or protease-targeting therapies .
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3S/c15-11-1-2-14(16)10(5-11)9-23(20,21)18-12-6-17-19(7-12)13-3-4-22-8-13/h1-2,5-7,13,18H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERHAIOJGCXBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-difluorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Tetrahydrofuran Group: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydrofuran moiety.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of bases, acids, or catalysts like palladium on carbon (Pd/C).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-(2,5-Difluorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Properties of Analogues
Key Observations:
- Substituent Impact on Solubility: The THF group in the target compound may enhance water solubility compared to bulky chromenone () or indazole-pyridine systems (). Fluorine atoms generally increase lipophilicity but reduce metabolic degradation .
- Synthesis Complexity : The target compound’s synthesis likely involves regioselective coupling, akin to methods in (LiOH-mediated deprotection) but distinct from Pd-catalyzed cross-couplings in .
Biological Activity
1-(2,5-difluorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is with a molecular weight of 365.37 g/mol. It features a tetrahydrofuran moiety linked to a pyrazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
1. Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that pyrazoles could effectively target BRAF(V600E) and EGFR pathways, which are crucial in tumorigenesis .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. The structure of the pyrazole ring contributes to its ability to disrupt bacterial cell walls and inhibit growth. In vitro studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
Compounds similar in structure to this compound have been investigated for their anti-inflammatory effects. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2, thus reducing inflammation in various models .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Difluorophenyl Group | Enhances lipophilicity and binding affinity to target proteins. |
| Tetrahydrofuran Moiety | Contributes to the overall conformation and stability of the molecule, facilitating interaction with biological targets. |
| Pyrazole Ring | Known for diverse pharmacological activities; critical for antitumor and antimicrobial effects. |
Case Studies
Case Study 1: Anticancer Activity
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of pyrazole were tested for cytotoxicity. The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing overall efficacy against resistant cancer cells .
Case Study 2: Antimicrobial Testing
A series of tests were conducted against common bacterial strains, demonstrating that the compound significantly inhibited growth at low concentrations. The mechanism was attributed to disruption of bacterial membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
